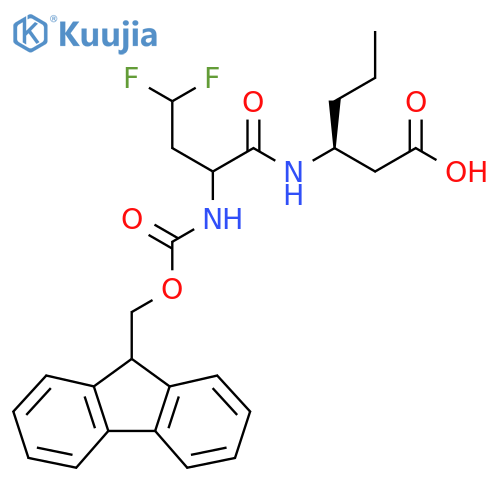

Cas no 2308467-93-6 ((3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)

(3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid 化学的及び物理的性質

名前と識別子

-

- (3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid

- EN300-1472517

- (3S)-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluorobutanamido]hexanoic acid

- 2308467-93-6

-

- インチ: 1S/C25H28F2N2O5/c1-2-7-15(12-23(30)31)28-24(32)21(13-22(26)27)29-25(33)34-14-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h3-6,8-11,15,20-22H,2,7,12-14H2,1H3,(H,28,32)(H,29,33)(H,30,31)/t15-,21?/m0/s1

- InChIKey: ZQPBALHAAOGEHI-ZDGMYTEDSA-N

- SMILES: FC(CC(C(N[C@H](CC(=O)O)CCC)=O)NC(=O)OCC1C2C=CC=CC=2C2C=CC=CC1=2)F

計算された属性

- 精确分子量: 474.19662832g/mol

- 同位素质量: 474.19662832g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 氢键受体数量: 7

- 重原子数量: 34

- 回転可能化学結合数: 12

- 複雑さ: 685

- 共价键单元数量: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 4.5

- トポロジー分子極性表面積: 105Ų

(3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1472517-10.0g |

(3S)-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluorobutanamido]hexanoic acid |

2308467-93-6 | 10g |

$14487.0 | 2023-06-06 | ||

| Enamine | EN300-1472517-50mg |

(3S)-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluorobutanamido]hexanoic acid |

2308467-93-6 | 50mg |

$2829.0 | 2023-09-29 | ||

| Enamine | EN300-1472517-10000mg |

(3S)-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluorobutanamido]hexanoic acid |

2308467-93-6 | 10000mg |

$14487.0 | 2023-09-29 | ||

| Enamine | EN300-1472517-1.0g |

(3S)-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluorobutanamido]hexanoic acid |

2308467-93-6 | 1g |

$3368.0 | 2023-06-06 | ||

| Enamine | EN300-1472517-0.25g |

(3S)-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluorobutanamido]hexanoic acid |

2308467-93-6 | 0.25g |

$3099.0 | 2023-06-06 | ||

| Enamine | EN300-1472517-500mg |

(3S)-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluorobutanamido]hexanoic acid |

2308467-93-6 | 500mg |

$3233.0 | 2023-09-29 | ||

| Enamine | EN300-1472517-1000mg |

(3S)-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluorobutanamido]hexanoic acid |

2308467-93-6 | 1000mg |

$3368.0 | 2023-09-29 | ||

| Enamine | EN300-1472517-2.5g |

(3S)-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluorobutanamido]hexanoic acid |

2308467-93-6 | 2.5g |

$6602.0 | 2023-06-06 | ||

| Enamine | EN300-1472517-0.5g |

(3S)-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluorobutanamido]hexanoic acid |

2308467-93-6 | 0.5g |

$3233.0 | 2023-06-06 | ||

| Enamine | EN300-1472517-0.05g |

(3S)-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluorobutanamido]hexanoic acid |

2308467-93-6 | 0.05g |

$2829.0 | 2023-06-06 |

(3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid 関連文献

-

Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233

-

Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494

-

Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144

-

Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670

-

Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938

-

Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186

-

Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244

-

Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873

-

Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122

(3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acidに関する追加情報

Introduction to (3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic Acid (CAS No: 2308467-93-6)

(3S-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid) is a specialized compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine due to its unique structural properties and potential therapeutic applications. This compound, identified by its CAS number 2308467-93-6, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense research and development.

The molecular structure of this compound is characterized by a complex arrangement of functional groups, including an amino group, a methoxycarbonyl group, and fluorine atoms. These elements contribute to its distinctive chemical properties and influence its interactions with biological targets. The presence of a fluorene moiety further enhances its molecular complexity, providing a platform for diverse modifications and functionalizations that can be tailored for specific biological purposes.

In recent years, there has been a growing interest in the development of novel compounds that can modulate biological pathways associated with various diseases. The unique structural features of (3S-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid) make it an attractive candidate for further investigation in this context. Specifically, the combination of fluorine atoms and the fluorene ring system suggests potential applications in areas such as enzyme inhibition and receptor binding.

One of the most compelling aspects of this compound is its stereochemical configuration. The (3S) designation indicates the presence of a stereocenter at the third carbon atom, which can significantly influence its biological activity. Stereoisomers often exhibit different pharmacological profiles, and understanding these differences is crucial for developing effective drugs. The stereochemical purity of (3S-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid) ensures that researchers can conduct more accurate and meaningful studies.

Recent advancements in synthetic chemistry have enabled the efficient preparation of complex molecules like this one. The use of advanced techniques such as solid-phase peptide synthesis and transition-metal-catalyzed reactions has made it possible to construct intricate molecular frameworks with high precision. These methods are particularly valuable for producing chiral compounds like (3S-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid), where stereochemical control is paramount.

The fluorine atoms in the molecule play a critical role in its chemical behavior. Fluorine is known for its ability to enhance metabolic stability and binding affinity, making it a popular element in drug design. In particular, 4,4-difluorobutane units can improve the solubility and bioavailability of pharmaceutical compounds. The presence of these fluorine atoms in (3S-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid) suggests that it may exhibit superior pharmacokinetic properties compared to related compounds without fluorine substituents.

The methoxycarbonyl group in the molecule also contributes to its functionality. This group can act as a protecting group during synthesis and can be later modified to introduce other functionalities. The versatility of this group makes it an excellent choice for designing molecules with multiple roles in biological systems. For instance, it can be used to link different parts of a drug molecule or to enhance interactions with specific targets.

The fluorene ring system is another key feature of this compound. Fluorene derivatives are known for their stability and their ability to participate in various chemical reactions. In pharmaceutical applications, fluorene-based compounds often serve as scaffolds for developing new drugs due to their favorable physical and chemical properties. The presence of a fluorene moiety in (3S-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid) suggests potential applications in areas such as imaging agents and fluorescent probes.

In terms of biological activity, preliminary studies have shown that (3S-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid) exhibits promising interactions with certain enzymes and receptors. These interactions could be exploited for therapeutic purposes, such as inhibiting disease-causing enzymes or modulating receptor activity. Further research is needed to fully elucidate its biological profile and to identify potential therapeutic targets.

The development of new drugs often involves iterative processes of synthesis, testing, and optimization. Each step must be carefully designed to ensure that the final product meets the desired criteria in terms of efficacy, safety, and pharmacokinetics. The complexity of (3S-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid) presents both challenges and opportunities for researchers. While its intricate structure may complicate synthesis and characterization, it also offers a rich platform for innovation.

The use of computational methods has become increasingly important in drug discovery research. Molecular modeling techniques can help predict how a compound will interact with biological targets at the atomic level. These predictions can guide experimental efforts and reduce the time required to develop new drugs. For compounds like (3S-3-2-({(9H-fluorenene mthoxycarbonyl}amino)-4a-methylbutanoylamidehexanoic acid), computational studies can provide valuable insights into their potential biological activities.

In conclusion, (3S-3a-methylbutanoylamidehexanoic acid) represents an exciting area of research with significant potential for therapeutic applications. Its unique structural features make it an attractive candidate for further investigation in pharmaceutical chemistry and biomedicine. As research continues to uncover new details about its properties and functions، this compound is likely to play an important role in the development of novel treatments for various diseases.

2308467-93-6 ((3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid) Related Products

- 52634-64-7((2S)-2-[2-(4-methoxyphenyl)ethylcarbamoylamino]pentanedioic acid)

- 20367-31-1(N-(2-aminophenyl)-N'-methylthiourea)

- 723332-02-3(5-(2,4-dichlorophenyl)methylidene-3-4-(difluoromethoxy)phenyl-2-sulfanylideneimidazolidin-4-one)

- 2229336-97-2(tert-butyl N-2-(1H-1,3-benzodiazol-5-yl)-1-oxopropan-2-yl-N-methylcarbamate)

- 229180-63-6(N-Acetyl-4-[(diethoxyphosphoryl)methyl]-L-phenylalanine Ethyl Ester)

- 2411272-12-1(N-Butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)prop-2-enamide)

- 21202-52-8(1-ethyl-2-methyl-1H-imidazole)

- 2229626-90-6(3-(4-aminobutan-2-yl)-N,N-dimethylpyridin-2-amine)

- 2253-38-5(Methyl fluoroisobutyrate)

- 1519644-97-3(1-(4-methylpyridin-2-yl)cyclobutylmethanamine)